molecular formula C14H8Cl2N2O3 B8568365 1-(2,6-Dichloro-phenyl)-5-nitro-1,3-dihydro-indol-2-one

1-(2,6-Dichloro-phenyl)-5-nitro-1,3-dihydro-indol-2-one

Cat. No. B8568365
M. Wt: 323.1 g/mol
InChI Key: PZUMKSUWFBJQMS-UHFFFAOYSA-N
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Patent
US08357689B2

Procedure details

600 mg 1-(2,6-dichloro-phenyl)-1,3-dihydro-indol-2-one are dissolved in 5 ml concentrated sulphuric acid and cooled to 0° C. To this is added dropwise a solution of 160 μl concentrated nitric acid in 1 ml concentrated sulphuric acid. The mixture is stirred for 30 minutes and then added to 50 g ice. Then the mixture is stirred for 1 hour and the solid is suction filtered. After drying in vacuo the solid is chromatographed on silica gel (cyclohexane/ethyl acetate 70:30 to 20:80).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
160 μL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice
Quantity
50 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N:9]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[CH2:11][C:10]1=[O:18].[N+:19]([O-])([OH:21])=[O:20]>S(=O)(=O)(O)O>[Cl:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([Cl:8])[C:3]=1[N:9]1[C:17]2[C:12](=[CH:13][C:14]([N+:19]([O-:21])=[O:20])=[CH:15][CH:16]=2)[CH2:11][C:10]1=[O:18]

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
ClC1=C(C(=CC=C1)Cl)N1C(CC2=CC=CC=C12)=O
Name
Quantity
5 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
160 μL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
1 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Three
Name
ice
Quantity
50 g
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Then the mixture is stirred for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
After drying in vacuo the solid
CUSTOM
Type
CUSTOM
Details
is chromatographed on silica gel (cyclohexane/ethyl acetate 70:30 to 20:80)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
ClC1=C(C(=CC=C1)Cl)N1C(CC2=CC(=CC=C12)[N+](=O)[O-])=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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